molecular formula C9H15O4- B14400373 (2S)-2-(Methoxycarbonyl)-2-methylhexanoate CAS No. 88253-97-8

(2S)-2-(Methoxycarbonyl)-2-methylhexanoate

Cat. No.: B14400373
CAS No.: 88253-97-8
M. Wt: 187.21 g/mol
InChI Key: IMRWVSSSILYGAW-VIFPVBQESA-M
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Description

(2S)-2-(Methoxycarbonyl)-2-methylhexanoate is an organic compound with a molecular formula of C9H16O4 It is a chiral ester, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Methoxycarbonyl)-2-methylhexanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Methoxycarbonyl)-2-methylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Alcohol.

    Substitution: Corresponding substituted ester.

Scientific Research Applications

(2S)-2-(Methoxycarbonyl)-2-methylhexanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(Methoxycarbonyl)-2-methylhexanoate exerts its effects depends on the specific context of its use. In biochemical applications, it may interact with enzymes or receptors, influencing various metabolic pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(Methoxycarbonyl)-2-oxiranecarboxylic acid: Another chiral ester with different functional groups and reactivity.

    (2S)-2-(Methoxycarbonyl)-2-methylpentanoic acid: Similar structure but with a different carbon chain length.

Uniqueness

(2S)-2-(Methoxycarbonyl)-2-methylhexanoate is unique due to its specific chiral configuration and the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity. Its applications in various fields highlight its versatility and importance in scientific research and industry.

Properties

CAS No.

88253-97-8

Molecular Formula

C9H15O4-

Molecular Weight

187.21 g/mol

IUPAC Name

(2S)-2-methoxycarbonyl-2-methylhexanoate

InChI

InChI=1S/C9H16O4/c1-4-5-6-9(2,7(10)11)8(12)13-3/h4-6H2,1-3H3,(H,10,11)/p-1/t9-/m0/s1

InChI Key

IMRWVSSSILYGAW-VIFPVBQESA-M

Isomeric SMILES

CCCC[C@@](C)(C(=O)[O-])C(=O)OC

Canonical SMILES

CCCCC(C)(C(=O)[O-])C(=O)OC

Origin of Product

United States

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